Cas no 902444-87-5 (2-6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide)

2-6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide structure
902444-87-5 structure
Product Name:2-6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide
CAS No:902444-87-5
MF:C25H21FN2O4S
MW:464.508648633957
CID:6085822
PubChem ID:20869342
Update Time:2025-07-17

2-6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide
    • 2-[6-fluoro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
    • F3407-2127
    • 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide
    • AKOS001821947
    • 2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide
    • 902444-87-5
    • Inchi: 1S/C25H21FN2O4S/c1-16-7-10-19(11-8-16)33(31,32)23-14-28(22-12-9-18(26)13-20(22)25(23)30)15-24(29)27-21-6-4-3-5-17(21)2/h3-14H,15H2,1-2H3,(H,27,29)
    • InChI Key: WBCROIOYPZTVHS-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(C1C(C2C=C(C=CC=2N(CC(NC2C=CC=CC=2C)=O)C=1)F)=O)(=O)=O

Computed Properties

  • Exact Mass: 464.12060649g/mol
  • Monoisotopic Mass: 464.12060649g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 5
  • Complexity: 875
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 91.9Ų

2-6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide Pricemore >>

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Additional information on 2-6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide

Professional Introduction to Compound with CAS No. 902444-87-5 and Product Name: 2-6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide

The compound with the CAS number 902444-87-5 and the product name 2-6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including a fluoro-substituted quinoline core, a methylbenzenesulfonyl moiety, and an acetamide derivative, which collectively contribute to its unique chemical properties and biological activities.

In recent years, there has been a growing interest in quinoline derivatives as scaffolds for drug discovery. Quinolines and their analogs have been extensively studied for their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. The presence of a fluoro group at the 6-position of the quinoline ring is particularly noteworthy, as fluorine substitution can significantly modulate the pharmacokinetic and pharmacodynamic profiles of a molecule. Fluorinated compounds often exhibit enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets.

The 4-methylbenzenesulfonyl group at the 3-position of the quinoline ring adds another layer of complexity to the molecule's structure. Sulfonamide derivatives are well-known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer effects. The combination of these functional groups in 2-6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide suggests that it may possess multiple modes of action, making it a promising candidate for further investigation.

The acetamide moiety at the N-position provides additional opportunities for interactions with biological targets. Acetamides are commonly found in pharmaceuticals due to their ability to enhance solubility and bioavailability. The presence of a 2-methylphenyl group further extends the structural diversity of this compound, potentially influencing its pharmacological properties. This particular arrangement of substituents may contribute to selective binding to specific enzymes or receptors involved in disease pathways.

Recent studies have highlighted the importance of fluorinated quinolines in medicinal chemistry. For instance, fluorinated quinoline derivatives have been shown to exhibit potent activity against various resistant strains of bacteria. The fluoro group can interfere with bacterial enzymes by altering their electronic properties, thereby inhibiting their function. Similarly, the sulfonamide group can act as a hydrogen bond acceptor or donor, facilitating interactions with biological targets.

The synthesis of 2-6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide involves multiple steps that require precise control over reaction conditions. The introduction of the fluoro group typically requires specialized reagents and techniques to ensure high yield and purity. The subsequent functionalization with the sulfonamide and acetamide groups further complicates the synthetic route but is essential for achieving the desired molecular architecture.

In terms of biological activity, preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes implicated in cancer progression. The quinoline core is known to interact with DNA and RNA metabolism pathways, while the sulfonamide group can modulate enzyme activity by competing with natural substrates. The acetamide moiety may also contribute to drug-receptor interactions by forming hydrogen bonds or participating in hydrophobic interactions.

The potential therapeutic applications of 2-6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide are broad and varied. Given its structural features, it could be explored for its efficacy in treating infectious diseases, inflammatory disorders, or even neurodegenerative conditions. Further preclinical studies are necessary to elucidate its mechanism of action and assess its safety profile before moving into human trials.

Advances in computational chemistry have enabled researchers to predict the biological activity of molecules like 2-6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide with greater accuracy before experimental synthesis. Molecular docking simulations can identify potential binding sites on biological targets and predict how different functional groups will interact with these sites. These computational approaches can significantly reduce the time and cost associated with drug discovery by prioritizing promising candidates for further investigation.

The role of fluorine in medicinal chemistry cannot be overstated. Fluorinated compounds often exhibit improved pharmacological properties compared to their non-fluorinated counterparts. The ability of fluorine to modulate electronic effects and metabolic stability makes it an invaluable tool for drug design. In 2-6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxyoquanolinN(phenylethoxyacetamido), fluorine substitution at the 6-position likely contributes to its enhanced binding affinity and metabolic resistance.

In conclusion,90244487 5 product name 23(42sulfonamidoquinolinone) represents a significant advancement in pharmaceutical chemistry with its unique structural features and potential therapeutic applications。 Further research is warranted to fully explore its biological activities and develop novel therapeutic strategies based on this promising compound。

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